N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
CAS No.:
Cat. No.: VC16631404
Molecular Formula: C9H15NO4S
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO4S |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | (2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |
| Standard InChI Key | CGYFKBWVTSXRDZ-JWVBMALBSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSCC=CCO)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
MHBMA3-d3 is a stable isotopically labeled analog of MHBMA3, where three hydrogen atoms are replaced with deuterium. The parent compound, MHBMA3, is a mercapturic acid conjugate formed via the metabolic detoxification of BD epoxides. Its molecular formula is , with a molecular weight of 233.29 g/mol . The deuterated form, MHBMA3-d3, retains the core structure but incorporates deuterium at specific positions to enhance mass spectrometric differentiation.
Structural Configuration
The compound exists as two geometric isomers (trans- and cis- configurations) due to the double bond in the 4-hydroxy-2-buten-1-yl side chain. Synthetic studies confirm that the trans-isomer (designated NE) and cis-isomer (NZ) exhibit nearly identical nuclear magnetic resonance (NMR) spectra but distinct chromatographic behaviors under optimized conditions . The deuterated variant is synthesized to mirror these isomeric properties while providing a stable isotopic signature for quantification.
Table 1: Key Molecular Properties of MHBMA3-d3
Synthesis and Characterization
MHBMA3-d3 is synthesized through a multi-step organic synthesis process, beginning with the deuterium labeling of the 4-hydroxy-2-buten-1-yl precursor. A recent study detailed the synthesis of both trans- and cis-isomers using stereoselective epoxidation of 1,3-butadiene followed by nucleophilic substitution with deuterated cysteine derivatives . Key steps include:
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Deuterium Incorporation: Introduction of deuterium at the β-position of the butenyl chain via catalytic deuteration.
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Conjugation with N-Acetylcysteine: Reaction of the deuterated epoxide with N-acetyl-L-cysteine under alkaline conditions.
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Chromatographic Purification: Separation of isomers using reverse-phase ultra-performance liquid chromatography (UPLC).
Analytical Validation
The synthesized isomers were characterized using:
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NMR Spectroscopy: - and -NMR confirmed structural integrity and deuterium placement.
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High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements verified the molecular formula ().
Analytical Methods for Quantification
MHBMA3-d3 is primarily employed as an internal standard in isotope-dilution LC-MS/MS assays. The CDC’s Tobacco and Volatiles Branch utilizes the following protocol for urinary VOC metabolite analysis :
LC-MS/MS Parameters
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC® HSS T3 (2.1 × 100 mm, 1.8 μm) |
| Mobile Phase | 15 mM ammonium acetate (A) / methanol (B) |
| Gradient | 0–4 min: 2–50% B; 4–5 min: 50–95% B |
| Ionization Mode | Electrospray ionization (ESI) negative |
| MRM Transitions | MHBMA3: 232.1 → 127.0; MHBMA3-d3: 235.1 → 130.0 |
Table 2: Performance Metrics of MHBMA3-d3 in Spiked Urine
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| Human Urine | 0.05 | 0.15 | 98.2 | 4.7 |
Research Findings and Biomarker Utility
Misidentification Challenges
A 2024 study revealed that prior reports of urinary MHBMA3 concentrations (median: 1.2 μg/L) were likely inflated due to co-eluting interference peaks mimicking the trans-isomer’s retention time . When analyzing 67 urine samples from BD-exposed individuals using MHBMA3-d3 as an internal standard, neither NE nor NZ isomers were detected. Instead, an unidentified peak with identical transition ions confounded quantification, highlighting the necessity of deuterated standards for specificity.
Comparative Biomarker Performance
MHBMA3-d3 enables accurate normalization of BD exposure data, addressing discrepancies between studies. For example:
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Without Isotope Standard: Reported MHBMA3 levels ranged from 0.5–5.0 μg/L, with poor inter-laboratory reproducibility.
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With MHBMA3-d3: Interference-corrected values showed <0.1 μg/L in non-smokers, aligning with gas chromatography-mass spectrometry (GC-MS) data for other BD metabolites .
Applications in Human Biomonitoring
MHBMA3-d3 is critical for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume